molecular formula C13H17N3 B152612 5-(4-Methylpiperazin-1-yl)-1H-indole CAS No. 412049-06-0

5-(4-Methylpiperazin-1-yl)-1H-indole

Cat. No. B152612
M. Wt: 215.29 g/mol
InChI Key: QCBUZBCDMSMRJZ-UHFFFAOYSA-N
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Description

The compound "5-(4-Methylpiperazin-1-yl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including their role as serotonin receptor agonists and serotonin reuptake inhibitors, which are important targets in the treatment of depression and other psychiatric disorders .

Synthesis Analysis

The synthesis of indole derivatives often involves the modification of the indole ring and the piperazine moiety to enhance biological activity and selectivity. For instance, the introduction of electron-withdrawing groups at the 5-position on the indole ring can increase serotonin transporter affinity . Additionally, the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a related compound, has been improved through a novel one-pot procedure, which could potentially be adapted for the synthesis of "5-(4-Methylpiperazin-1-yl)-1H-indole" .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their interaction with biological targets. The indole ring system and the piperazine moiety can be modified to optimize interactions with the serotonin transporter and receptors. For example, the cyano group at the 5-position of the indole ring has been found to be an effective substituent for increasing affinity . The structure-activity relationship studies suggest that specific substitutions on the arylpiperazine moiety can significantly influence the binding affinity to the 5-HT1A receptor and serotonin transporter .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions to create a diverse array of compounds with potential therapeutic effects. The Mannich reaction, for example, has been used to synthesize novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, demonstrating the versatility of indole chemistry . These reactions are essential for the development of new compounds with improved pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the indole and piperazine rings. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of a cyano group can affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body . Understanding these properties is crucial for the design of indole-based drugs with optimal therapeutic effects.

Scientific Research Applications

SIRT6 Inhibitors for Diabetes Treatment

  • Application Summary: A series of new SIRT6 inhibitors containing MPNA as a skeleton were discovered . Among them, a specific compound demonstrated potent inhibitory activity against SIRT6, a target for diabetes treatment .
  • Methods of Application: The compound was tested in a Fluor de Lys (FDL) assay, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) assays .
  • Results: The compound significantly increased the level of glucose transporter GLUT-1, reducing blood glucose levels in a mouse model of type 2 diabetes .

Synthesis of Amides for Potential Medical Applications

  • Application Summary: New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, including those derived from 4-methyl-3-nitroaniline. These compounds have potential applications in the synthesis of pharmaceuticals like the antileukemic agent imatinib.
  • Methods of Application: The specific methods of synthesis were not detailed in the source.
  • Results: This study opens doors for the development of new medications leveraging the structural features of these compounds.

Synthesis of Pyridin-2-amine Derivatives

  • Application Summary: “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a compound that can be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: This compound can be used as a building block in the synthesis of more complex organic compounds .

Anti-inflammatory and Anti-nociceptive Effects

  • Application Summary: A new piperazine derivative, “(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone”, has been studied for its anti-inflammatory and anti-nociceptive effects .
  • Methods of Application: The compound was tested using various models, including the acetic acid-induced abdominal writhing test, tail flick test, formalin-induced pain test, and carrageenan-induced paw oedema and pleurisy tests .
  • Results: The compound demonstrated significant anti-inflammatory and anti-nociceptive effects, reducing pain and inflammation in the tested models .

Synthesis of Pyridin-2-amine Derivatives

  • Application Summary: “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a compound that can be used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of synthesis were not detailed in the source .
  • Results: This compound can be used as a building block in the synthesis of more complex organic compounds .

Safety And Hazards

The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBUZBCDMSMRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621516
Record name 5-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-yl)-1H-indole

CAS RN

412049-06-0
Record name 5-(4-Methylpiperazin-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-1-triisopropylsilyl-indole (5.8 g, 16.4 mmol), N-methylpiperazine (1.8 g, 18 numol), NaOt-Bu (2.2 g, 23 mmol), Pd(OAc)2 (37 mg, 0.16 mmol), Pt-Bu3 (66 mg, 0.33 nmmol) and xylene (30 mL) were mixed and heated to 130° C. under stirring for 5 h. The crude material was chromatographed on a silica column using DCM/MeOH 95/5 as eluent. Concentration of the main fractions left 5.6 g of an oil which was dissolved in MeCN (10 mL), 20 mL of a 1 M solution of tetrabutylammonium fluoride in THF was added and the mixture left over-night. The reaction mixture was put on a silica column and eluted with DCM/MeOH 95/5 to give the product as an oil (2 g, 9.3 mmol; yield 57 %) 1H NMR (CDCl3) δ 2.37 (3 H, s), 2.64 (4 H, t, J=5), 3.19 (4 H, t, J=5), 6.44–6.48 (1 H, m), 6.95–7.00 (1 H, m), 7.16 (1 H, d, J=3), 7.18 (1 H, d, J=2), 7.29 (1H, d, J=9) and 8.12 (1 H, bs).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-4-(3-methyl-4-nitro-phenyl)-piperazine (10a), (2.63 g, 11.2 mmol), N,N-dimethylformamide dimethyl acetal (4.7 mL, 35.84 mmol) and pyrrolidine (1.5 mL, 17.9 mmol) in anhydrous N,N-dimethylformamide (20 mL) was heated at 120° C. for 18 hours. The reaction mixture was concentrated in vacuo, taken up in ethanol (50 mL) containing 2 mL of water and to this was added ammonium formate (3.67 g, 58.2 mmol). Palladium, 10 wt. % on activated carbon (0.84 g) was added and the suspension was stirred and heated at 50° C. for 30 minutes. The reaction mixture was then filtered through a celite pad and the pad rinsed with hot methanol (20 mL). The combined filtrate and washings were concentrated in vacuo and the residue was taken up in ethyl acetate (100 mL), washed with aqueous saturated sodium bicarbonate solution (2×100 mL), brine, dried (MgSO4) and concentrated in vacuo. The resultant crude product was purified by flash chromatography on SiO2 eluting first with hexane and then 15% ethyl acetate/hexane to afford the desired title compound as an off-white solid, 1.44 g, 60%.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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